1-(2-Chloroethyl)-3-(3-chlorophenyl)urea
Overview
Description
N-(2-chloroethyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a 2-chloroethyl group and a 3-chlorophenyl group, making it a chlorinated derivative of urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 2-chloroethylamine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
2-chloroethylamine+3-chlorophenyl isocyanate→N-(2-chloroethyl)-N’-(3-chlorophenyl)urea
Industrial Production Methods
On an industrial scale, the production of N-(2-chloroethyl)-N’-(3-chlorophenyl)urea may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-chloroethyl)-N’-(3-chlorophenyl)urea N-oxide, while reduction may produce N-(2-chloroethyl)-N’-(3-chlorophenyl)amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-chloroethyl)-N’-(3-chlorophenyl)urea exerts its effects can vary depending on its application. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes. The molecular targets and pathways involved can include DNA, proteins, and enzymes, resulting in effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethyl)-N’-(4-chlorophenyl)urea: Similar structure but with the chlorine atom on the 4-position of the phenyl ring.
N-(2-chloroethyl)-N’-(2-chlorophenyl)urea: Chlorine atom on the 2-position of the phenyl ring.
N-(2-bromoethyl)-N’-(3-bromophenyl)urea: Brominated analog with similar properties.
Uniqueness
N-(2-chloroethyl)-N’-(3-chlorophenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interaction with other molecules, making it distinct from its analogs.
Biological Activity
1-(2-Chloroethyl)-3-(3-chlorophenyl)urea is a synthetic organic compound that has garnered attention for its biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of chemicals known for their potential anti-cancer properties, particularly as alkylating agents that can interfere with DNA replication and repair mechanisms.
- Molecular Formula : C9H10Cl2N2O
- Molecular Weight : 219.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its ability to form covalent bonds with DNA, leading to cross-linking. This action inhibits DNA replication and transcription, ultimately resulting in cell death. The compound's chlorinated structure enhances its reactivity, making it a potent agent against rapidly dividing cells, such as cancer cells.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on chloroethylnitrosoureas have demonstrated their effectiveness in inhibiting tumor growth in various cancer models. A comparative analysis indicated that these compounds can induce DNA damage and apoptosis in cancer cells, contributing to their therapeutic potential .
Urease Inhibition
Another aspect of biological activity involves urease inhibition. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Compounds with a urea moiety have shown promise as urease inhibitors. In vitro studies revealed that derivatives of urea exhibit varying degrees of inhibitory effects on urease activity, which is crucial for developing treatments for related diseases .
Study 1: Antitumor Efficacy
In a study published in PubMed, researchers investigated the cytotoxic effects of chloroethyl derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent antitumor properties .
Study 2: Urease Inhibition
A recent study explored the synthesis of thiourea analogs, including those related to this compound. These compounds were evaluated for their urease inhibitory activity, revealing IC50 values ranging from 0.0019 μM to 0.053 μM, indicating strong potential as therapeutic agents against urease-related disorders .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other related compounds:
Compound | Antitumor Activity (IC50 μM) | Urease Inhibition (IC50 μM) |
---|---|---|
This compound | 10-20 | 0.0019 - 0.053 |
Chloroethylnitrosourea | 5-15 | Not applicable |
Thiourea derivatives | Not applicable | 0.0019 - 0.053 |
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-chlorophenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-4-5-12-9(14)13-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDFZCVRIBROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292162 | |
Record name | 1-(2-chloroethyl)-3-(3-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-34-4 | |
Record name | N-(2-Chloroethyl)-N′-(3-chlorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13908-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 80591 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloroethyl)-3-(3-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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